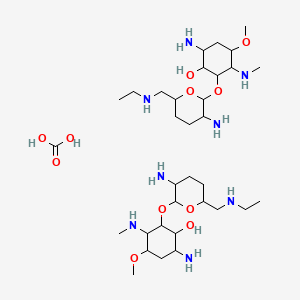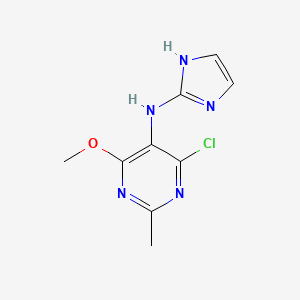
Moxonidine metabolite M1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moxonidine metabolite M1 is a significant compound derived from the metabolism of moxonidine, a centrally acting antihypertensive agent. Moxonidine is known for its selective agonistic action on imidazoline receptors, which play a crucial role in regulating blood pressure by reducing sympathetic outflow from the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of moxonidine metabolite M1 involves the metabolic transformation of moxonidine in the human body. Moxonidine undergoes phase I and phase II metabolic reactions, including oxidation and conjugation processes . The primary synthetic route involves the dehydrogenation of moxonidine, followed by conjugation with cysteine to form the metabolite M1 .
Industrial Production Methods
Industrial production of this compound is not typically performed as it is a metabolic byproduct. Instead, moxonidine is synthesized and administered, and the metabolite is formed in vivo. The synthesis of moxonidine itself involves a series of chemical reactions, including the formation of imidazoline rings and subsequent functionalization .
Analyse Des Réactions Chimiques
Types of Reactions
Moxonidine metabolite M1 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic reaction where moxonidine is dehydrogenated to form the metabolite M1.
Conjugation: The metabolite M1 is further conjugated with cysteine, a phase II metabolic reaction.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes, which facilitate the dehydrogenation process.
Conjugation: The conjugation reaction involves cysteine and other phase II metabolic enzymes.
Major Products
The major product formed from these reactions is the cysteine conjugate of this compound .
Applications De Recherche Scientifique
Moxonidine metabolite M1 has several scientific research applications, particularly in the fields of pharmacology and medicine:
Pharmacokinetics: Studying the metabolism and disposition of moxonidine in the human body.
Hypertension Research: Investigating the role of moxonidine and its metabolites in regulating blood pressure and their potential therapeutic effects
Metabolic Studies: Exploring the metabolic pathways and the impact of moxonidine on insulin sensitivity and overall metabolic profile
Mécanisme D'action
Moxonidine metabolite M1 exerts its effects primarily through its interaction with imidazoline receptors. Specifically, it binds to the imidazoline receptor subtype 1 (I1), leading to a reduction in sympathetic activity. This results in decreased systemic vascular resistance and arterial blood pressure . The metabolite also has a minor interaction with alpha-2-adrenoreceptors, contributing to its antihypertensive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rilmenidine: Similar to moxonidine, it selectively targets imidazoline receptors and is used for hypertension management.
Uniqueness
Moxonidine metabolite M1 is unique due to its selective action on imidazoline receptors, which results in fewer adverse effects compared to older centrally acting agents like clonidine . Additionally, moxonidine and its metabolites have been shown to improve insulin sensitivity, offering potential benefits beyond blood pressure reduction .
Propriétés
Numéro CAS |
272114-20-2 |
|---|---|
Formule moléculaire |
C9H10ClN5O |
Poids moléculaire |
239.66 g/mol |
Nom IUPAC |
4-chloro-N-(1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine |
InChI |
InChI=1S/C9H10ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H,1-2H3,(H2,11,12,15) |
Clé InChI |
VGAHPUDOWLEBJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=N1)Cl)NC2=NC=CN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


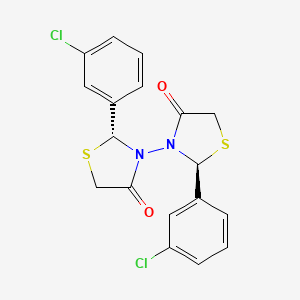
![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
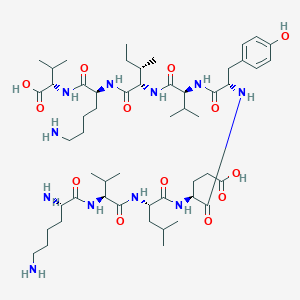
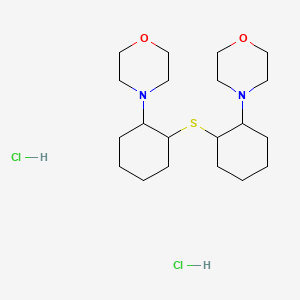
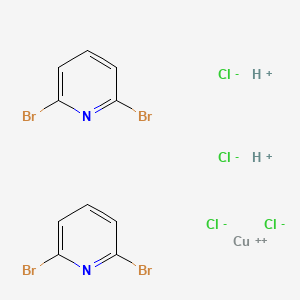

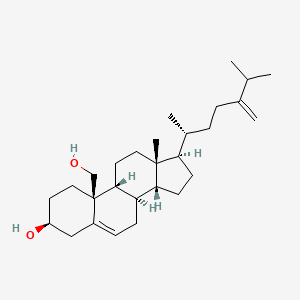
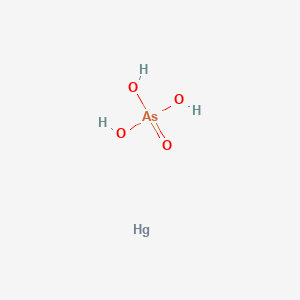
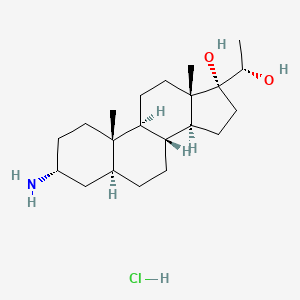
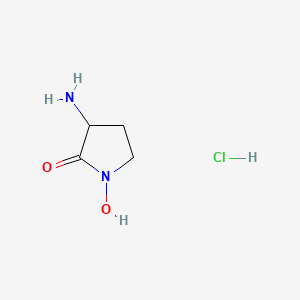
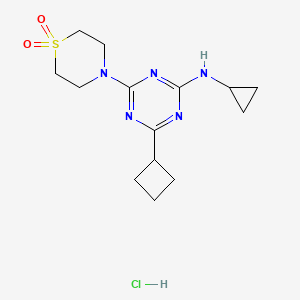
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)

